Manidipine-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

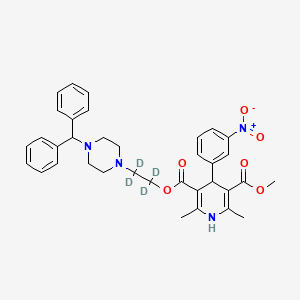

Manidipine-d4 es una forma deuterada de Manidipina, un bloqueador de los canales de calcio utilizado principalmente por sus propiedades antihipertensivas. El compuesto se usa a menudo como un estándar interno para la cuantificación de Manidipina en varios métodos analíticos, como la cromatografía de gases-espectrometría de masas (GC-MS) y la cromatografía líquida-espectrometría de masas (LC-MS) .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Manidipine-d4 implica la incorporación de átomos de deuterio en la molécula de Manidipina. Esto se puede lograr a través de varios métodos, incluido el uso de reactivos o disolventes deuterados durante el proceso de síntesis. La ruta sintética general implica la alquilación de N-(2-hidroxietil)piperazina con bromuro de benzhidrilo, seguida de reacción con diceteno para formar 2-(4-benzhidrilpiperazin-1-il)etilacetoacetato. Este intermedio luego se hace reaccionar con 3-nitrobenzaldehído y 3-aminocrotonato de metilo para completar la síntesis .

Métodos de producción industrial

La producción industrial de this compound generalmente implica síntesis a gran escala utilizando reactivos deuterados para asegurar la incorporación de átomos de deuterio. El proceso se optimiza para un alto rendimiento y pureza, a menudo involucrando múltiples pasos de purificación, como recristalización y cromatografía, para lograr la calidad del producto deseada .

Análisis De Reacciones Químicas

Tipos de reacciones

Manidipine-d4 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar varios productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.

Sustitución: El compuesto puede sufrir reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: A menudo se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Los reactivos como los halógenos y los nucleófilos se utilizan en diversas condiciones para lograr reacciones de sustitución.

Productos principales formados

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir análogos de piridina y benzofenona, mientras que la reducción puede producir varias formas reducidas de this compound .

Aplicaciones Científicas De Investigación

Pharmacokinetics and Pharmacodynamics Studies

Manidipine-d4 is utilized in pharmacokinetic studies to trace the metabolic pathways and bioavailability of manidipine. The deuterated form allows for enhanced detection in biological samples due to its distinct mass profile, aiding in understanding how manidipine is processed within the body.

Efficacy in Hypertension Management

Numerous studies have assessed the efficacy of manidipine in treating hypertension. Clinical trials indicate that it significantly lowers both systolic and diastolic blood pressure over 24 hours without adversely affecting metabolic parameters . For instance:

- Clinical Trial Data : A study involving patients with chronic kidney disease showed that manidipine effectively reduced blood pressure while maintaining renal function, demonstrating its safety profile compared to other treatments like enalapril .

- Comparative Studies : In head-to-head trials against amlodipine, manidipine exhibited similar antihypertensive effects but with a lower incidence of peripheral edema, making it a preferable option for long-term management .

Metabolic Effects

Research has highlighted the positive effects of manidipine on insulin sensitivity and metabolic parameters, particularly in patients with metabolic syndrome or type 2 diabetes. For example:

- Insulin Resistance : Manidipine has been shown to improve insulin sensitivity more effectively than other CCBs like amlodipine, which is crucial for hypertensive patients with concurrent metabolic disorders .

- Renal Protection : The drug's dual action on renal arterioles contributes to natriuresis and may help prevent progression to chronic kidney disease by reducing proteinuria without significant adverse effects on renal function .

Data Tables

Case Study 1: Efficacy in Chronic Kidney Disease

A multicenter study involving patients with chronic kidney disease demonstrated that manidipine effectively managed hypertension while preserving renal function. Patients showed no significant change in proteinuria levels, indicating a favorable safety profile compared to traditional CCBs .

Case Study 2: Metabolic Syndrome Management

In a randomized trial comparing manidipine with amlodipine among patients with metabolic syndrome, manidipine not only lowered blood pressure but also significantly improved markers of insulin sensitivity and reduced inflammatory markers like C-reactive protein .

Mecanismo De Acción

Manidipine-d4 ejerce sus efectos al unirse y bloquear los canales de calcio dependientes de voltaje tipo L y T en las células del músculo liso. Esto evita la entrada de calcio extracelular en las células, lo que lleva a la vasodilatación y una disminución de la presión arterial. El compuesto es selectivo para la vasculatura y no afecta significativamente el corazón o el sistema nervioso central a dosis clínicamente relevantes .

Comparación Con Compuestos Similares

Compuestos similares

Amlodipina: Otro bloqueador de los canales de calcio utilizado para la hipertensión.

Nifedipina: Un bloqueador de los canales de calcio dihidropiridínico con efectos antihipertensivos similares.

Felodipina: Otro bloqueador de los canales de calcio dihidropiridínico utilizado para indicaciones similares.

Unicidad

Manidipine-d4 es único debido a su naturaleza deuterada, lo que lo hace particularmente útil como estándar interno en métodos analíticos. Esta deuteración también puede afectar los perfiles farmacocinéticos y metabólicos del compuesto, lo que puede ofrecer ventajas en ciertas aplicaciones de investigación .

Actividad Biológica

Manidipine-d4 is a deuterated form of manidipine, a third-generation dihydropyridine calcium channel blocker primarily used in the treatment of hypertension. This article discusses the biological activity of this compound, focusing on its pharmacological properties, anti-inflammatory effects, and potential therapeutic applications.

Overview of this compound

This compound is structurally similar to manidipine but has deuterium atoms replacing specific hydrogen atoms. This modification can influence its pharmacokinetics and metabolic stability, potentially enhancing its therapeutic profile.

Pharmacological Properties

Calcium Channel Blocking Activity:

Manidipine acts primarily as a selective blocker of L-type calcium channels, which leads to vasodilation and a subsequent decrease in blood pressure. It also exhibits some selectivity for T-type calcium channels, which may contribute to its unique pharmacological effects .

Impact on Inflammatory Cytokines:

Research indicates that Manidipine has significant anti-inflammatory properties. A study demonstrated that it effectively reduced the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-8 (IL-8) from human endothelial cells and macrophages. The inhibition of IL-6 production was observed at concentrations as low as 1 µM, with complete inhibition at higher concentrations . This suggests that this compound may exert effects independent of its calcium channel blocking activity, possibly through antioxidant mechanisms.

Research Findings

Case Study: Efficacy in Hypertension and Metabolic Syndrome

A clinical study compared the effects of Manidipine with amlodipine in patients with essential hypertension and metabolic syndrome. Results indicated that both drugs effectively reduced blood pressure; however, Manidipine showed superior outcomes in terms of renal protection and metabolic parameters:

- Albuminuria Reduction: Manidipine reduced albuminuria by 37.3% compared to no significant change with amlodipine.

- C-Reactive Protein (CRP): Both drugs reduced CRP levels similarly.

- Adiponectin Levels: Plasma adiponectin increased by 32.9% with Manidipine, while no significant change was observed with amlodipine.

- TNF-alpha Levels: Manidipine significantly decreased plasma TNF-alpha by 37.1% .

This case study underscores the potential of this compound not only in managing hypertension but also in providing additional benefits related to metabolic health.

The anti-inflammatory effects of Manidipine are believed to be mediated through the inhibition of nuclear factor kappa B (NF-kB) activation, a critical transcription factor involved in inflammatory responses. This action may be attributed to the compound's lipophilicity and antioxidant properties, which allow it to interfere with inflammatory signaling pathways without relying solely on calcium channel blockade .

Data Summary

| Parameter | Manidipine | Amlodipine | Statistical Significance |

|---|---|---|---|

| Blood Pressure Reduction | Similar | Similar | p < 0.001 |

| Albuminuria Reduction | -37.3% | No change | p = 0.003 |

| C-Reactive Protein Reduction | Similar | Similar | p < 0.01 |

| Adiponectin Increase | +32.9% | No change | p = 0.011 |

| TNF-alpha Reduction | -37.1% | No change | p = 0.019 |

Propiedades

IUPAC Name |

5-O-[2-(4-benzhydrylpiperazin-1-yl)-1,1,2,2-tetradeuterioethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3/i21D2,22D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANEBWFXPVPTEET-KFESLDSXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.